ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate
Description
Historical Development of Benzothiadiazine Scaffold in Medicinal Chemistry
The benzothiadiazine dioxide scaffold emerged from mid-20th-century efforts to optimize sulfonamide-based diuretics. Early work by Beyer et al. demonstrated that cyclizing sulfamoyl anilines with ortho esters yielded 1,2,4-benzothiadiazine-1,1-dioxides with enhanced saluretic activity. This discovery laid the foundation for chlorothiazide, the first thiazide diuretic approved in 1958, which established the therapeutic viability of the benzothiadiazine core. Subsequent structural modifications, such as halogenation at the 6- and 7-positions, improved potency and selectivity, as seen in diazoxide—a 7-chloro derivative approved in 1973 for hypoglycemia management. The integration of computational chemistry and X-ray crystallography in the 21st century has further refined structure-activity relationships (SARs), enabling targeted substitutions for antiviral and antidiabetic applications.
Classification and Nomenclature of 1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives
Benzothiadiazine dioxides are classified based on substituent patterns and heterocyclic tautomerism. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the numbering of the fused benzene ring (positions 1–6) and the thiadiazine ring (positions 1', 2', 3', 4'), with the sulfone group at positions 1 and 1'. For example, the parent compound 1,2,4-benzothiadiazine-1,1-dioxide features a sulfur atom at position 1', nitrogen at 2' and 4', and oxygen atoms at the sulfone group. Derivatives are named by appending substituents as prefixes (e.g., 7-chloro) and functional groups as suffixes (e.g., thioether-linked acetamido). Tautomeric forms, such as the 3,4-dihydro versus 2,3-dihydro configurations, influence physicochemical properties and are specified in systematic names.
Table 1: Common Substitution Patterns in Benzothiadiazine Dioxides
Significance of 7-Chloro Substitution in Benzothiadiazine Pharmacophores
The 7-chloro substituent in benzothiadiazine derivatives exerts profound electronic and steric effects. Chlorine’s electronegativity increases the electron-deficient character of the benzene ring, enhancing interactions with aromatic residues in enzymatic active sites. In diazoxide, the 7-chloro group stabilizes a conformation that optimizes binding to ATP-sensitive potassium channels in pancreatic β-cells, inhibiting insulin secretion. Similarly, 7-chloro-1,2,4-benzothiadiazine-1,1-dioxides exhibit potent inhibition of hepatitis C virus (HCV) polymerase, attributed to hydrogen bonding between the sulfone group and viral enzyme residues. Comparative studies show that 7-chloro derivatives outperform their 6-chloro or unsubstituted analogs in both antiviral potency and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O5S2/c1-2-22-12(19)6-15-11(18)7-23-13-16-9-4-3-8(14)5-10(9)24(20,21)17-13/h3-5H,2,6-7H2,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAKOKKJDAPEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. This compound is of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.77 g/mol. The structure includes a chloro substituent and a dioxido group that contribute to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[e][1,2,4]thiadiazine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain benzo[e][1,2,4]thiadiazine derivatives displayed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. A study demonstrated that derivatives exhibited inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. Specifically, this compound showed a dose-dependent reduction in cytokine production with an IC50 value of approximately 25 µM .
Anticancer Activity
The anticancer properties of benzo[e][1,2,4]thiadiazine derivatives have been highlighted in several studies. For example, compounds derived from this class were tested against the MCF-7 breast cancer cell line and exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM. This compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl Compound | 10 | MCF-7 |
| Control (Doxorubicin) | 5 | MCF-7 |
Case Studies
A notable case study involved the synthesis and evaluation of various benzo[e][1,2,4]thiadiazine derivatives for their biological activities. The study concluded that modifications at the thiadiazine ring significantly influenced the biological outcomes. Compounds with electron-withdrawing groups demonstrated enhanced anticancer activity compared to their electron-donating counterparts .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is , with a molecular weight of approximately 391.9 g/mol. The compound features multiple functional groups, including thioether and amide functionalities, which are crucial for its biological activity.
Biological Activities
This compound has been classified as a thiadiazine derivative known for diverse biological activities:
- Antimicrobial Properties : Research indicates that compounds with similar scaffolds exhibit significant antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics.
- Anticancer Potential : The compound's structure suggests it may interact with cellular targets involved in cancer progression. Preliminary studies have indicated potential cytotoxic effects against cancer cell lines.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of Thioether Linkages : Utilizing appropriate thiol reagents to introduce thioether functionalities.
- Amidation Reactions : Reacting acetamides with various acylating agents to form the desired amide linkages.
- Purification Techniques : Chromatography is often employed to purify the final product and achieve the desired yield.
Medicinal Chemistry
This compound has been explored for its potential in drug development:
- Neuroprotective Agents : Studies have shown that derivatives of thiadiazine compounds can exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism often involves modulation of ion channels and neurotransmitter systems .
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models, indicating potential therapeutic applications in epilepsy treatment .
Agricultural Chemistry
Given its biological activity, this compound may also serve as a lead compound in developing new insecticides or fungicides due to its efficacy against certain pests and pathogens.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Ester hydrolysis (saponification) | 2M NaOH, 80°C, 4h | Sodium salt of 2-((7-chloro-1,1-dioxido-thiadiazin-3-yl)thio)acetamidoacetic acid | ~85% |
| Amide hydrolysis | 6M HCl, reflux, 12h | 2-((7-chloro-1,1-dioxido-thiadiazin-3-yl)thio)acetic acid + ethyl glycinate | ~72% |
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Mechanistic Insight :
-
Ester hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate.
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Amide cleavage under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether bridge participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Products | Application |
|---|---|---|---|
| Primary amines (e.g., methylamine) | EtOH, 60°C, 8h | Substituted thiadiazine derivatives with amine-functionalized side chains | Antibacterial agent synthesis |
| Thiols (e.g., mercaptoethanol) | DMF, K₂CO₃, 50°C, 6h | Bis-thioether analogs | Prodrug development |
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Key Observations :
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Reactions require polar aprotic solvents (DMF, DMSO) to stabilize transition states.
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Steric hindrance from the benzo[e]thiadiazine ring slows substitution kinetics.
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Oxidation and Reduction Pathways
The thioether and dioxido groups are redox-active sites:
Oxidation:
| Oxidizing Agent | Conditions | Products | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 25°C, 2h | Sulfone derivative (S=O bond formation) | Enhanced metabolic stability |
| KMnO₄ (aqueous) | 0°C, 1h | Over-oxidized decomposition products | Non-productive |
Reduction:
| Reducing Agent | Conditions | Products | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 3h | Partial reduction of amide to amine | Low yield (~30%) |
| LiAlH₄ | THF, reflux, 6h | Complete reduction of ester to alcohol | Requires anhydrous conditions |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocyclic systems:
-
Mechanistic Pathway :
Catalytic Functionalization
Transition-metal-catalyzed reactions enable selective modifications:
| Catalyst | Reaction Type | Products | Efficiency |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Hydrogenolysis | Des-chloro analog | Quantitative dechlorination |
| CuI, L-proline | Ullmann-type coupling | Biaryl-linked thiadiazine dimers | Moderate yield (~60%) |
Critical Analysis of Reaction Feasibility
-
Solvent Effects : Polar solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote ester hydrolysis as a side reaction.
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Temperature Sensitivity : Oxidations with H₂O₂ require strict temperature control to prevent over-oxidation.
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Steric Limitations : Bulkier nucleophiles (e.g., tert-butylamine) exhibit poor reactivity due to crowding near the thioether site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared to structurally related molecules based on heterocyclic cores, substituents, and biological activity (where available).
Benzothiazole Derivatives
- Compound A9 (Ethyl 2-(2-(benzo[d]thiazol-2-yl thio)acetamido)acetate): Core: Benzo[d]thiazole (vs. benzo[e][1,2,4]thiadiazine in the target). Substituents: Lacks sulfone groups and chlorine but retains the ethyl ester and thioacetamido linkage. Key Difference: The absence of sulfone groups may reduce metabolic stability compared to the target compound.
Thiadiazole Derivatives
- 4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) :
- Core : 1,3,4-Thiadiazole (vs. 1,2,4-thiadiazine in the target).
- Substituents : Benzyl, phenyl, and chloroacetate groups.
- Activity : Structural rigidity from the thiadiazole and pyridazine rings may enhance cytotoxicity, though specific data are unavailable .
- Key Difference : The chloroacetate substituents could increase reactivity compared to the target’s sulfone and ethyl ester groups.
Thiazole-Linked Hydrazinyl Derivatives
- Ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates: Core: Thiazole with hydrazine and acryloyl groups. Substituents: Aryl and furan moieties. Activity: Designed for cytotoxicity screening; the furan ring may enhance DNA intercalation .
Benzothiazine Derivatives
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide :
- Core : 1,4-Benzothiazine (vs. 1,2,4-thiadiazine in the target).
- Substituents : Oxo group at position 3 and acetamide side chain.
- Activity : Used as a precursor for derivatization; the acetamide group may facilitate hydrogen bonding in biological targets .
- Key Difference : The absence of a sulfur bridge reduces lipophilicity compared to the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Sulfone Impact: The 1,1-dioxido groups in the target compound likely enhance metabolic stability by reducing susceptibility to enzymatic oxidation compared to non-sulfonated analogs .
- Chlorine Substitution : The 7-chloro group may improve lipophilicity and membrane permeability, akin to chlorinated antimicrobial agents .
- Ester vs. Amide Linkages : Ethyl esters in the target and Compound A9 may improve bioavailability through passive diffusion, whereas amide-linked derivatives (e.g., benzothiazine acetamide) rely on active transport .
Q & A
Q. Key Reaction Conditions :
Basic: How is this compound characterized spectroscopically, and what spectral markers are critical for validation?
Answer:
Key characterization methods include:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Strong absorption at ~1680 cm⁻¹ (C=O stretching of ester/amide).
- S=O symmetric/asymmetric stretches at ~1150–1250 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion peaks (e.g., m/z 433.9) confirm molecular weight, with fragmentation patterns indicating thiadiazine core stability .
Q. Critical Validation Metrics :
| Technique | Diagnostic Peaks | Contradiction Resolution |
|---|---|---|
| NMR | δ 2.1–2.5 ppm (ester CH₃) | Compare with analogs to rule out impurities |
| IR | Absence of -OH stretches (~3300 cm⁻¹) | Ensure anhydrous synthesis |
Advanced: How do researchers resolve contradictory data in biological activity studies of this compound?
Answer:
Contradictions (e.g., variable IC₅₀ values in cytotoxicity assays) are addressed via:
Structural Confirmation : Validate purity via HPLC (>95%) and X-ray crystallography (e.g., C=O bond lengths in thiadiazine-dioxide: ~1.21 Å) to exclude degradation products .
Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for liver cancer models) and controls (e.g., doxorubicin).
- Replicate dose-response curves (3–5 replicates) to assess statistical significance .
SAR Analysis : Compare with analogs (e.g., 7-fluoro or nitro substituents) to isolate the chloro group’s role in activity .
Q. Example SAR Table :
| Substituent (Position) | IC₅₀ (μM) | Notes |
|---|---|---|
| 7-Cl (Thiadiazine) | 12.3 ± 1.2 | Highest activity |
| 7-F | 18.9 ± 2.1 | Reduced lipophilicity |
| 7-NO₂ | >50 | Electron-withdrawing destabilizes target binding |
Advanced: What mechanistic insights explain the reactivity of the thiadiazine-dioxide core in nucleophilic substitutions?
Answer:
The 1,1-dioxido group enhances electrophilicity at C-3 via:
Electronic Effects : Sulfone groups (-SO₂-) withdraw electron density, polarizing the C-S bond and activating the thiadiazine ring for nucleophilic attack .
Steric Accessibility : X-ray data show planar geometry at C-3, facilitating attack by thiols or amines .
Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving substitution yields by 20–30% .
Q. Mechanistic Evidence :
- DFT calculations show a 15 kcal/mol lower activation energy for nucleophilic substitution at C-3 compared to non-sulfonated analogs .
- Kinetic studies reveal pseudo-first-order kinetics under basic conditions (k = 0.45 min⁻¹ at pH 9) .
Advanced: How can researchers optimize the compound’s stability in aqueous buffers for in vitro studies?
Answer:
Degradation pathways (e.g., ester hydrolysis) are mitigated by:
pH Control : Maintain buffers at pH 6.5–7.5 to minimize ester cleavage.
Lyophilization : Store as a lyophilized powder at -20°C; reconstitute in DMSO for <1 week .
Stabilizing Additives : Use 0.1% BSA or cyclodextrins to reduce aggregation .
Q. Stability Data :
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 7.4, 25°C | 48 ± 3 | Ethyl 2-(2-aminothioacetamido)acetate |
| pH 5.0, 37°C | 12 ± 1 | Hydrolyzed thiadiazine core |
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
